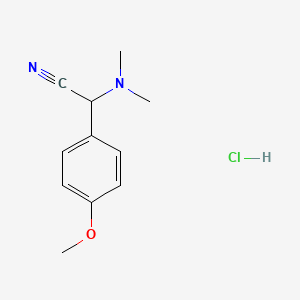![molecular formula C9H9BrN2O3 B1458637 bromhydrate de 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate de méthyle CAS No. 1788054-72-7](/img/structure/B1458637.png)
bromhydrate de 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide is a useful research compound. Its molecular formula is C9H9BrN2O3 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique : Synthèse et développement de médicaments
Ce composé sert de bloc de construction dans la synthèse de divers agents pharmaceutiques. Sa structure fait partie du squelette pyrrolopyrazine, qui est connu pour sa présence dans les molécules bioactives. Les dérivés de pyrrolopyrazine ont montré une large gamme d'activités biologiques, notamment des propriétés antimicrobiennes, anti-inflammatoires, antivirales, antifongiques, antioxydantes, antitumorales et inhibitrices de kinases . Cela en fait un précurseur précieux dans le développement de nouveaux médicaments ciblant ces domaines.
Synthèse de matériaux organiques : Composés hétérocycliques
Dans le domaine des matériaux organiques, la structure hétérocyclique de ce composé est utilisée pour créer des composés organiques complexes. Les hétérocycles sont essentiels dans la conception de matériaux organiques en raison de leur stabilité et de leur réactivité chimique polyvalente. Les dérivés de pyrrolopyrazine sont particulièrement importants dans la synthèse d'hétérocycles contenant de l'azote, qui sont utilisés dans une variété d'applications telles que les produits pharmaceutiques et les produits naturels .
Recherche sur les agents anticancéreux : Inhibition des kinases
La recherche sur les agents anticancéreux a identifié le squelette pyrrolopyrazine comme un inhibiteur potentiel des kinases, des enzymes qui sont essentielles dans les voies de signalisation des cellules cancéreuses. Des dérivés de ce composé ont été étudiés pour leur efficacité à inhiber FGFR1, 2 et 3, qui jouent un rôle dans divers types de tumeurs . Cela met en évidence son importance dans le développement de thérapies anticancéreuses ciblées.
Activité antimicrobienne : Applications antibactériennes et antifongiques
Les dérivés du composé ont démontré des activités antibactériennes et antifongiques significatives. Cela est attribué à la capacité du squelette pyrrolopyrazine à interférer avec les processus cellulaires microbiens. L'exploration de ces propriétés pourrait conduire au développement de nouveaux agents antimicrobiens capables de combattre les souches résistantes de bactéries et de champignons .
Recherche antioxydante : Piégeage des radicaux libres
Les dérivés du bromhydrate de 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate de méthyle ont montré un potentiel en tant qu'antioxydants. Leur capacité à piéger les radicaux libres suggère qu'ils pourraient être utilisés dans la prévention des maladies liées au stress oxydatif. Cette application est particulièrement pertinente dans le contexte du vieillissement et des maladies neurodégénératives .
Synthèse chimique : Réactif dans les réactions organiques
En tant que réactif, ce composé est utilisé dans diverses réactions organiques pour synthétiser une large gamme d'entités chimiques. Sa réactivité et sa sélectivité en font un outil précieux entre les mains des chimistes de synthèse, permettant la création de molécules complexes avec une grande précision .
Chimie médicinale : Études de relation structure-activité (SAR)
Le composé est également instrumental dans les études SAR, qui explorent la relation entre la structure chimique d'une molécule et son activité biologique. Ceci est crucial dans la conception et l'optimisation de nouveaux agents thérapeutiques, car il permet d'identifier les structures les plus prometteuses pour un développement ultérieur .
Conception de molécules bioactives : Découverte de médicaments
Enfin, la structure du composé sert de squelette attrayant dans la recherche de découverte de médicaments. Son incorporation dans de nouvelles molécules peut conduire à la découverte de médicaments dotés de nouveaux mécanismes d'action. Ceci est particulièrement important dans la recherche continue de traitements pour des maladies complexes comme le cancer et les maladies neurodégénératives .
Propriétés
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.BrH/c1-14-9(13)7-3-6-5(4-10-7)2-8(12)11-6;/h3-4H,2H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGDKXNIMBJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2CC(=O)NC2=C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788054-72-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)



![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)


![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)
![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)


